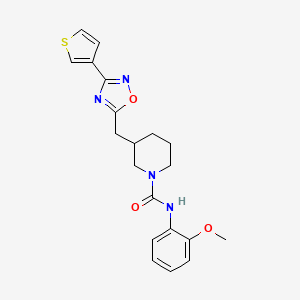

N-(2-methoxyphenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-17-7-3-2-6-16(17)21-20(25)24-9-4-5-14(12-24)11-18-22-19(23-27-18)15-8-10-28-13-15/h2-3,6-8,10,13-14H,4-5,9,11-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOHBSGWFDVGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including its potential therapeutic applications and mechanisms of action.

The compound's chemical properties are summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1787880-03-8 |

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : Compounds with the 1,2,4-oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects with IC values as low as 2.76 μM against ovarian cancer cells (OVXF 899) and 9.27 μM against pleural mesothelioma (PXF 1752) .

- Antimicrobial Properties : The presence of the thiophene ring enhances the antimicrobial activity of related compounds. Studies have shown that certain derivatives can inhibit bacterial growth effectively .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:

- Interaction with Cellular Targets : The compound may interact with various cellular targets including protein kinases and receptors involved in cancer proliferation and inflammation .

- Inhibition of Enzymatic Activity : By inhibiting enzymes like AChE and cyclooxygenases (COX), the compound may modulate biochemical pathways associated with disease processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, revealing significant activity against colon adenocarcinoma and lung cancer cell lines with IC values ranging from 5 to 30 μM .

- Antimicrobial Testing : Research demonstrated that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

- In Vivo Studies : Preliminary in vivo studies indicated that some oxadiazole-containing compounds could reduce tumor size in animal models, highlighting their potential for further development as anticancer therapies .

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic interaction sites .

- Molecular Docking (AutoDock Vina or Glide) : Screen against crystallized targets (e.g., PARP-1 or TRKA) using flexible ligand protocols. Validate with MM-GBSA binding free energy calculations .

- Pharmacophore Modeling : Identify critical features (e.g., the oxadiazole’s hydrogen bond acceptor) for virtual screening of analogs .

What strategies enhance the compound’s metabolic stability without compromising activity?

Q. Advanced Research Focus

- Structural Modifications : Replace the methoxyphenyl group with a 3-fluoro-4-methoxy substituent to reduce CYP3A4-mediated oxidation .

- Deuterium Incorporation : Substitute labile hydrogen atoms in the piperidine ring (e.g., C-3 position) to slow metabolism .

- Prodrug Design : Mask the carboxamide as an ester prodrug to improve oral bioavailability, with in situ hydrolysis in target tissues .

How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

Q. Basic Research Focus

- Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-thiadiazole replacement) and thiophene (e.g., furan or pyrrole substitution) .

- Piperidine Substituents : Introduce methyl or ethyl groups at the C-4 position to assess steric effects on target binding .

- Carboxamide Linkers : Test urea or sulfonamide replacements to evaluate hydrogen-bonding contributions .

Advanced Approach : Use machine learning (e.g., Random Forest or SVM) to correlate structural descriptors (e.g., logP, polar surface area) with activity data from high-throughput screens .

What experimental techniques are critical for characterizing its polymorphic forms?

Q. Basic Research Focus

- Differential Scanning Calorimetry (DSC) : Identify melting points and detect polymorph transitions (heating rate: 10°C/min, N atmosphere) .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under humidity stress (0–90% RH) .

How can selectivity against off-target receptors be validated?

Q. Advanced Research Focus

- Panel Screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the protein-ligand complex .

- Cryo-EM : Resolve binding modes in complex with off-targets (e.g., serotonin receptors) at near-atomic resolution .

What in vitro assays are recommended for evaluating its ADME-Tox profile?

Q. Basic Research Focus

- Permeability : Caco-2 monolayer assay (apparent permeability, P > 1 × 10 cm/s indicates good absorption) .

- Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and monitor parent compound depletion over 60 minutes .

- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.